![molecular formula C25H21ClN6O2 B2556097 3-[4-[(2-氯苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]-N-(吡啶-2-基甲基)丙酰胺 CAS No. 902960-96-7](/img/structure/B2556097.png)
3-[4-[(2-氯苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]-N-(吡啶-2-基甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when a compound was reacted with 4a in chloroform under reflux, it afforded one isolable product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques. For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .科学研究应用
H1-抗组胺活性
对喹唑啉酮衍生物(例如设计、合成和评估 1-取代-4-(3-氯苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮)的研究表明具有显著的 H1-抗组胺活性。测试了这些化合物在豚鼠中预防组胺引起的支气管收缩的能力,一些化合物显示出与马来酸氯苯那敏(一种参考抗组胺药)相当的效力,但镇静作用可以忽略不计 (Gobinath, Subramanian, & Alagarsamy, 2015)。
抗癌潜力
已对包括三唑并喹唑啉在内的喹唑啉酮衍生物进行抗癌活性评估。例如,选定的 5-氨基-1-芳基-1H-1,2,3-三唑支架对各种人类肿瘤细胞系表现出有希望的抗增殖作用,表明这些化合物有潜力开发为有效的抗癌药物 (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020)。
抗菌活性
合成工作还产生了具有显着抗菌和抗真菌特性的喹唑啉酮衍生物。此类化合物已从各种前体合成,并针对一系列致病菌和真菌进行了测试,显示出作为新型抗菌剂的潜力 (Hassan, 2013)。
分子对接研究
对喹唑啉酮衍生物的进一步研究涉及分子对接研究,以预测它们与生物靶标的相互作用。这些研究旨在识别与特定受体或酶具有高结合亲和力的化合物,指导开发具有靶向治疗效果的药物 (Katariya, Vennapu, & Shah, 2021)。
作用机制
未来方向
The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Moreover, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .
属性
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c26-20-10-3-1-7-17(20)16-31-24(34)19-9-2-4-11-21(19)32-22(29-30-25(31)32)12-13-23(33)28-15-18-8-5-6-14-27-18/h1-11,14H,12-13,15-16H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHYMJUHHAVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。